4-[4-(Benzoyloxy)phenoxy]phenyl benzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H18O5 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
[4-(4-benzoyloxyphenoxy)phenyl] benzoate |
InChI |
InChI=1S/C26H18O5/c27-25(19-7-3-1-4-8-19)30-23-15-11-21(12-16-23)29-22-13-17-24(18-14-22)31-26(28)20-9-5-2-6-10-20/h1-18H |
InChI Key |
VCCVHLABBGNRMU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for 4 4 Benzoyloxy Phenoxy Phenyl Benzoate and Analogues
Strategies for Constructing Multi-Aromatic Ester and Ether Linkages
The assembly of molecules like 4-[4-(Benzoyloxy)phenoxy]phenyl benzoate (B1203000), which feature multiple aromatic rings connected by ester and ether linkages, relies on a series of well-established yet adaptable synthetic strategies. The formation of the ether bond, a key structural component, is often achieved through nucleophilic aromatic substitution (SNAr) reactions or transition-metal-catalyzed cross-coupling reactions. nih.govbeilstein-journals.org
One common approach involves the reaction of a phenoxide with an activated aryl halide. nih.gov For instance, the synthesis of a diaryl ether can be accomplished by reacting a phenol (B47542) with an aryl halide in the presence of a base. organic-chemistry.orgorganic-chemistry.org Copper-catalyzed Ullmann condensation is a classic and effective method for forming such aryl ether bonds, often employing copper salts or copper-based catalysts to facilitate the reaction between an aryl halide and a phenol. beilstein-journals.orgorganic-chemistry.org Palladium-catalyzed Buchwald-Hartwig amination and etherification reactions have also emerged as powerful tools, offering milder reaction conditions and broader substrate scope. organic-chemistry.org
The formation of ester linkages is typically achieved through esterification reactions. Direct esterification of a carboxylic acid with a phenol, often in the presence of an acid catalyst or a coupling agent, is a fundamental method. A widely used technique for synthesizing aromatic esters under mild conditions is the Steglich esterification, which employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. nih.govtubitak.gov.tr This method is particularly useful for coupling sterically hindered or sensitive substrates. Alternatively, the reaction of an acid chloride with a phenol in the presence of a base provides a highly efficient route to aromatic esters.
Reaction Pathways for the Synthesis of the Core Scaffold
The synthesis of the core scaffold of 4-[4-(Benzoyloxy)phenoxy]phenyl benzoate typically involves a multi-step sequence that strategically builds the molecule by forming the ether and ester bonds in a controlled manner.
A plausible synthetic route could commence with the formation of the central diaryl ether unit. For example, a Williamson ether synthesis or an Ullmann condensation could be employed to couple a protected hydroquinone (B1673460) derivative with an appropriate aryl halide. nih.govorganic-chemistry.orgorganic-chemistry.org
Following the construction of the diaryl ether, the ester functionalities are introduced. This is often achieved through sequential esterification reactions. For instance, the free hydroxyl groups on the diaryl ether intermediate can be reacted with benzoyl chloride or benzoic acid derivatives to form the terminal benzoate esters. nih.govtubitak.gov.tr The use of protecting groups may be necessary to ensure regioselectivity and prevent unwanted side reactions during the synthesis.
A specific example of a synthetic pathway for an analogue, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, illustrates these principles. The synthesis starts with the alkylation of ethyl 4-hydroxybenzoate (B8730719) with 1-bromododecane (B92323) to introduce the long alkyl chain. nih.govtubitak.gov.tr This is followed by hydrolysis of the ethyl ester to yield 4-(n-dodecyloxy)benzoic acid. This acid is then esterified with 4-hydroxybenzaldehyde, and the resulting aldehyde is oxidized to a carboxylic acid. Finally, this acid is coupled with 4-benzyloxyphenol using DCC and DMAP to form the final product. nih.govtubitak.gov.tr This step-by-step approach allows for the precise construction of the complex molecular architecture.
Derivatization Approaches for Structural Modification
The versatility of the synthetic methodologies allows for extensive derivatization of the this compound scaffold. These modifications are crucial for fine-tuning the material's physical and chemical properties, such as its liquid crystalline behavior.
Modification of the terminal groups of the molecule can have a profound impact on its properties. Introducing different substituents on the terminal benzoyl groups allows for the systematic investigation of structure-property relationships. nih.govtubitak.gov.trresearchgate.net For example, the introduction of alkyl or alkoxy chains of varying lengths can influence the melting point and the temperature range of liquid crystal phases. nih.govtubitak.gov.tr Longer alkyl chains generally lead to lower melting points and can induce the formation of smectic phases in liquid crystals. researchgate.net
The introduction of polar groups, such as cyano or nitro groups, can significantly alter the dielectric anisotropy and other electro-optical properties of the material. Chiral terminal groups can be introduced to induce the formation of chiral liquid crystal phases, which are of interest for applications in displays and photonics. tubitak.gov.tr The nature of these terminal groups plays a critical role in the intermolecular interactions that govern the self-assembly and macroscopic properties of the material. researchgate.net
Table 1: Examples of Terminal Group Modifications and their Effects
| Terminal Group | Potential Influence on Molecular Properties |
| Alkyl/Alkoxy Chains | Affects melting point and liquid crystal phase behavior. nih.govtubitak.gov.trresearchgate.net |
| Cyano/Nitro Groups | Alters dielectric anisotropy and electro-optical properties. tubitak.gov.tr |
| Chiral Moieties | Induces chiral liquid crystal phases. tubitak.gov.tr |
| Halogens | Can modify intermolecular interactions and packing. |
Modification of Linking Units and Lateral Substituents
Beyond the terminal groups, the core structure of the molecule can also be modified. The ester and ether linking units can be replaced with other functional groups to alter the molecular shape and flexibility. tubitak.gov.tr For instance, replacing an ester link with a more rigid acetylene (B1199291) or a more flexible methylene (B1212753) ether can have a significant impact on the mesomorphic properties.
Lateral substitution, which involves attaching functional groups to the sides of the aromatic rings, is another powerful tool for modifying molecular properties. The introduction of lateral substituents, such as methyl or halogen groups, can disrupt the molecular packing and lower the melting point. tubitak.gov.tr This can be advantageous in creating liquid crystals with broad operating temperature ranges. The position and size of the lateral substituent are critical factors in determining its effect on the molecular organization.
Optimization of Synthetic Routes and Considerations for Yield in Research Scale
In multi-step syntheses, the yield of each step significantly impacts the final amount of product. Therefore, optimizing each reaction is essential. This can involve screening different catalysts, solvents, and temperatures to find the conditions that provide the highest conversion and cleanest reaction profile. rsc.org For esterification reactions using DCC, for example, the removal of the dicyclohexylurea byproduct can be challenging, and alternative coupling agents or purification strategies may be explored to improve the isolated yield. nih.govtubitak.gov.tr
Purification techniques such as column chromatography, recrystallization, and preparative thin-layer chromatography are commonly employed to isolate the desired product in high purity. nih.govtubitak.gov.tr The choice of purification method depends on the physical properties of the compound and the nature of the impurities. For liquid crystalline materials, achieving high purity is particularly important as even small amounts of impurities can significantly affect the phase transition temperatures and other physical properties.
Advanced Characterization of Mesomorphic Behavior and Phase Transitions
Investigation of Liquid Crystalline Mesophases
Studies on phenyl 4-benzoyloxybenzoate derivatives confirm the presence of liquid crystalline phases, which are intermediate states of matter between the crystalline solid and the isotropic liquid phase. capes.gov.br These materials are known to form thermotropic liquid crystals, meaning the phase transitions are induced by changes in temperature. nih.gov
Nematic Phase Characteristics
The primary liquid crystal phase identified for 4-[4-(Benzoyloxy)phenoxy]phenyl benzoate (B1203000) and its derivatives is the nematic (N) phase. acs.orgresearchgate.netdss.go.th In the nematic phase, the elongated molecules lack positional order, allowing them to flow like a liquid. However, they do exhibit a long-range orientational order, tending to align along a common axis known as the director. nih.gov This anisotropy in molecular arrangement is responsible for the unique optical properties of the material, such as birefringence. nih.gov The nematic phase for this class of compounds is enantiotropic, meaning it is thermodynamically stable and can be observed upon both heating and cooling. researchgate.net For related ester compounds, the nematic phase is characterized by a "threaded" or "schlieren" texture when viewed under a polarizing microscope. researchgate.netresearchgate.net
Smectic Phase Classification and Properties (e.g., Smectic C, Smectic A)
While the predominant mesophase for the phenyl 4-benzoyloxybenzoate family is nematic, some calamitic liquid crystals can also exhibit smectic phases at temperatures below the nematic phase. nih.gov In smectic phases, molecules are organized into layers, adding a degree of positional order not present in the nematic phase. nih.gov
Smectic A (SmA): In this phase, the molecules are oriented perpendicular to the layer planes.
Smectic C (SmC): This phase is characterized by a tilted arrangement of molecules within the layers.
For the specific compound 4-[4-(Benzoyloxy)phenoxy]phenyl benzoate, the available literature primarily focuses on its nematic properties. While some complex derivatives may show smectic phases, detailed classification for this parent compound is not specified in the retrieved scientific literature.
Thermal Transitions and Corresponding Enthalpy Values in Relation to Mesophases
The transition from the crystalline solid (Cr) state to the nematic (N) phase and subsequently to the isotropic (I) liquid phase is a key characteristic of this compound. These transitions are endothermic events that can be quantified using techniques like Differential Scanning Calorimetry (DSC). A 1975 study by Van Meter and Seidel specifically addresses the low-melting nematic properties of this compound. acs.org Research on the broader family of phenyl 4-benzoyloxybenzoates indicates that these unsymmetrical molecules have significantly lower crystal-to-nematic transition temperatures compared to their more symmetrical counterparts, which can lead to a wider temperature range for the liquid crystal phase. capes.gov.br
The specific temperatures and enthalpy changes (ΔH) associated with these transitions are crucial for characterizing the material's thermodynamic properties.
Table 3.1: Phase Transition Temperatures and Enthalpies for this compound
| Transition | Temperature (°C) | Enthalpy (ΔH, kJ/mol) |
|---|---|---|
| Crystal to Nematic (Cr-N) | Data not available in search results | Data not available in search results |
| Nematic to Isotropic (N-I) | Data not available in search results | Data not available in search results |
Note: Specific quantitative data from the primary literature, such as Van Meter & Seidel (1975), could not be retrieved via the search.
Polarizing Optical Microscopy for Mesophase Identification and Texture Analysis
Polarizing Optical Microscopy (POM) is an essential technique for identifying liquid crystal mesophases. researchgate.net When a liquid crystal sample is placed between two crossed polarizers, the birefringent nature of the mesophases allows light to pass through, creating characteristic optical patterns or "textures." researchgate.net
The identification of the nematic phase in this compound and related compounds is confirmed by observing these textures. The schlieren texture, characterized by dark brushes emanating from point defects, and the threaded texture, which appears as a network of fine lines, are hallmarks of the nematic phase. researchgate.netresearchgate.net The transition from the crystalline solid to the nematic liquid crystal is observed as the melting of the crystal structure into a fluid that is still optically anisotropic. Upon further heating, the transition to the isotropic liquid is marked by the complete disappearance of any texture as the sample becomes optically dark under crossed polarizers. researchgate.net
Thermodynamic and Interfacial Interaction Studies
Application of Inverse Gas Chromatography (IGC) in Characterization
Inverse Gas Chromatography (IGC) is a highly sensitive and versatile technique for characterizing the physicochemical properties of solid materials, including liquid crystals. In an IGC experiment, the material to be studied, in this case, 4-[4-(Benzoyloxy)phenoxy]phenyl benzoate (B1203000) , would be coated onto an inert support and packed into a chromatography column, thus becoming the stationary phase. A series of well-characterized volatile probe molecules are then injected into the column with a carrier gas. By measuring the retention time of these probes, one can deduce a wealth of information about the stationary phase.
This method is particularly valuable for studying liquid crystals as it allows for the determination of thermodynamic properties across different mesophases (e.g., nematic, smectic) and at phase transition temperatures. nih.govtubitak.gov.tr The technique is adept at probing surface properties and bulk thermodynamic interactions at infinite dilution, ensuring that the interactions measured are solely between the probe and the stationary phase. nih.govtubitak.gov.tr
Determination of Specific Retention Volumes and Derived Thermodynamic Parameters
A fundamental parameter obtained from IGC is the specific retention volume (Vgo), which is the volume of carrier gas required to elute a probe molecule per gram of the stationary phase. It is calculated from the measured retention times of the probe molecules.
From the temperature dependence of the specific retention volume, several key thermodynamic parameters for the interaction between the probe solutes and 4-[4-(Benzoyloxy)phenoxy]phenyl benzoate can be determined. These include:
Molar Enthalpy of Sorption (ΔHs): Reflects the strength of the interaction between the probe and the stationary phase.
Molar Entropy of Sorption (ΔSs): Provides information about the ordering of the system upon sorption.
Flory-Huggins Interaction Parameter (χ∞): A measure of the compatibility between a solvent (probe) and a polymer or liquid crystal.
Weight Fraction Activity Coefficient at Infinite Dilution (Ω1∞): Describes the deviation from ideal solution behavior for the probe in the stationary phase. nih.gov
These parameters are critical for understanding the nature and strength of intermolecular forces at play.
Analysis of Solute-Liquid Crystal Interactions at Infinite Dilution
The use of various probe molecules with different chemical functionalities (e.g., alkanes, alcohols, aromatic hydrocarbons) in IGC allows for a detailed analysis of the specific interactions between solutes and the liquid crystalline stationary phase, This compound . At infinite dilution, the interactions are simplified to those between a single solute molecule and the surrounding stationary phase.
By comparing the retention behavior of non-polar alkane probes with that of polar or functionalized probes, it is possible to quantify the contribution of dispersive (van der Waals) forces versus specific interactions, such as hydrogen bonding or π-π stacking. This analysis provides insight into the molecular recognition capabilities of the liquid crystal. nih.govtubitak.gov.tr
Selectivity of Liquid Crystalline Phases for Isomer Separation
Liquid crystals are known for their unique ability to act as highly selective stationary phases in gas chromatography for the separation of closely related isomers. nih.gov The ordered, anisotropic structure of a liquid crystal mesophase can differentiate between subtle differences in the shape, size, and polarity of isomers, which is often not possible with conventional isotropic stationary phases.
The selectivity (α) of This compound for a pair of isomers (e.g., xylene isomers) would be determined by the ratio of their specific retention volumes. A selectivity value greater than one indicates that a separation is possible. Studies would typically investigate how this selectivity changes with temperature, particularly across different liquid crystal phases, to find the optimal conditions for separation. nih.govtubitak.gov.tr The high degree of molecular order within the liquid crystalline state is the key to this remarkable separative capability.
Characterization of Surface Properties and Dispersive Surface Energy
In addition to bulk thermodynamic properties, IGC is a powerful tool for characterizing the surface properties of materials. By analyzing the retention of a series of n-alkane probes, the dispersive component of the surface energy (γsd) of This compound can be calculated. This value is a measure of the van der Waals forces at the surface of the material.
The dispersive surface energy is a key parameter influencing adhesion, wetting, and adsorption phenomena. Understanding the surface energy is vital for applications where the liquid crystal is used as a coating or in a composite material. The temperature dependence of γsd can also be investigated to see how surface properties change with the phase of the liquid crystal.
Theoretical and Computational Investigations of Molecular Conformation and Dynamics
Molecular Orbital Calculations and Semi-Empirical Methods for Conformational Analysis
Molecular orbital (MO) theory and semi-empirical methods offer a computationally efficient approach to explore the conformational possibilities of large molecules like 4-[4-(Benzoyloxy)phenoxy]phenyl benzoate (B1203000). nih.gov These methods, rooted in the Hartree-Fock formalism, simplify calculations by using approximations and empirical parameters derived from experimental data. wikipedia.orguni-muenchen.de This makes them significantly faster than ab initio methods, allowing for the study of complex systems. wikipedia.org Methods such as AM1, PM3, and MNDO are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation and are parameterized to reproduce experimental data, such as heats of formation. nih.govuni-muenchen.de
Semi-empirical methods are particularly useful for an initial conformational analysis, providing insights into the electronic structure and identifying low-energy conformations. libretexts.org For large aromatic molecules, these methods can calculate interaction energies and enthalpies of formation with reasonable accuracy. researchgate.net While ab initio methods provide a more rigorous theoretical foundation, semi-empirical approaches are valuable for screening a wide conformational space to identify structures worthy of more computationally intensive analysis. libretexts.org For instance, studies on related aromatic esters have successfully used semi-empirical methods to calculate properties like interaction energies by combining them with empirical dispersion corrections. researchgate.net
In the context of 4-[4-(Benzoyloxy)phenoxy]phenyl benzoate, MO calculations would focus on the valence electrons, which are primarily responsible for the molecule's chemical bonding and conformational characteristics. uni-muenchen.de These calculations help in understanding the distribution of electron density and identifying the frontier orbitals (HOMO and LUMO), which are key to the molecule's reactivity and electronic properties.
Analysis of Torsional Angles and Conformational Landscapes
A detailed analysis of the simpler molecule, phenyl benzoate, provides a foundational understanding. researchgate.netnih.gov For phenyl benzoate, the two key torsional angles are around the Ph-O and Ph-C bonds. researchgate.netnih.gov Computational studies using methods like Density Functional Theory (DFT) at the B3LYP/6-31+G* level have been employed to map the potential energy surface as a function of these torsions. researchgate.netnih.gov
For this compound, the conformational landscape is significantly more complex due to the additional rotating bonds. The key torsional angles that dictate its three-dimensional structure are:
τ1 and τ2: Rotation around the C(phenyl)-O(ester) and O(ester)-C(carbonyl) bonds of the first benzoate group.
τ3 and τ4: Rotation around the C(phenyl)-O(ether) and O(ether)-C(phenyl) bonds of the central diaryl ether moiety.
τ5 and τ6: Rotation around the C(phenyl)-O(ester) and O(ester)-C(carbonyl) bonds of the second benzoate group.
The interplay of these rotations creates a complex conformational energy landscape with multiple local minima. chemrxiv.org The energetically favorable regions on this landscape correspond to the most probable conformations the molecule will adopt. gerit-brandenburg.de The presence of bulky benzoyloxy groups influences the rotational freedom around the central ether linkage, likely leading to a non-planar arrangement of the phenyl rings to minimize steric hindrance.
Assessment of Molecular Flexibility and Energy Barriers to Rotation
The flexibility of this compound is determined by the energy barriers that hinder free rotation around its single bonds. These barriers arise from a combination of steric repulsion and electronic effects, such as conjugation between the phenyl rings and the carbonyl groups.
Computational studies on phenyl benzoate have shown that while methods like B3LYP/6-31+G* can effectively model the shape of the potential energy functions for phenyl torsion, they may not accurately reproduce the heights of the rotational barriers. researchgate.netnih.gov This highlights the need for higher-level calculations or experimental validation for precise energy barrier determination. For phenyl benzoate, the energy difference between its planar and a 50° twisted conformation has been calculated to be approximately 0.202 eV/molecule, with the planar form being more stable. researchgate.net
Table 1: Calculated Rotational Energy Barriers for Phenyl Benzoate (Analogue) (Note: This data is for phenyl benzoate and serves as an estimate for the individual ester group rotations in the target molecule.)
| Torsional Motion | Computational Method | Calculated Barrier Height (kcal/mol) |
| Phenyl torsion (Ph-O) | B3LYP/6-31+G | Poorly reproduced |
| Phenyl torsion (Ph-C) | B3LYP/6-31+G | Poorly reproduced |
Data derived from studies indicating that while the shape of the potential energy function is well-estimated, the barrier heights are not accurately reproduced by this level of theory. researchgate.netnih.gov
Molecular Modeling of Proposed Equilibrium Conformations
Molecular modeling aims to predict the most stable, or equilibrium, conformations of a molecule. For phenyl benzoate, ab initio calculations have been used to determine its optimized geometry. researchgate.netnih.gov These studies provide precise bond lengths and angles for the molecule in its minimum energy state. researchgate.net
Table 2: Optimized Geometrical Parameters for Phenyl Benzoate (Analogue) (Note: This data is for phenyl benzoate and provides a basis for the expected geometry of the ester groups in the target molecule.)
| Parameter | Bond/Angle | Computational Method | Calculated Value |
| Bond Length | C=O | HF | Varies with basis set |
| Bond Length | C-O (ester) | HF | Varies with basis set |
| Bond Length | Ph-O | HF | Varies with basis set |
| Angle | O-C=O | HF | Varies with basis set |
| Angle | C-O-C | HF | Varies with basis set |
Optimized structures have been calculated using various levels of theory, including Hartree-Fock and DFT. researchgate.netnih.govresearchgate.net
For this compound, the equilibrium conformation will represent a balance between the tendency for planarity to maximize π-conjugation within the benzoate moieties and the steric hindrance that promotes twisting. It is likely that the molecule adopts a "bent" or "propeller-like" conformation. The central phenoxy-phenyl unit will likely have a significant dihedral angle, similar to what is observed in other complex aromatic esters. nih.govtubitak.gov.tr The terminal benzoate groups will also be twisted relative to the central phenyl rings. Molecular dynamics simulations would be instrumental in identifying the most populated conformational states in a given environment, which correspond to the equilibrium conformations. nih.gov
Influence of Substituents on Intramolecular Interactions and Conformational Preferences
The structure of this compound can be viewed as a central hydroquinone (B1673460) molecule where both hydroxyl groups have been substituted with 4-(benzoyloxy)phenyl groups. These large substituents have a profound impact on the molecule's conformational preferences.
The primary influence of the substituents is steric. The bulky benzoyloxy groups will prevent the molecule from adopting a fully planar conformation. The resulting twists and bends are a direct consequence of minimizing steric repulsion between adjacent phenyl rings and ester groups.
Furthermore, the electronic nature of the substituents influences intramolecular interactions. The ester groups are electron-withdrawing, which can affect the electron density distribution across the entire molecule. This, in turn, can modulate the strength of non-covalent interactions, such as π-π stacking between molecules in the solid state or in liquid crystalline phases. Studies on related systems, such as 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, demonstrate that the nature of terminal and linking groups is critical in determining the mesomorphic properties, which are a direct consequence of molecular shape and intermolecular interactions. nih.govtubitak.gov.tr The interplay between the flexible ether linkage and the relatively rigid benzoate units is a key design feature in many liquid crystalline materials. nih.govtubitak.gov.tr
Structure Property Relationships in Advanced Materials Applications
Correlation of Molecular Architecture with Mesomorphic Behavior
The ability of a molecule to exhibit liquid crystalline phases, known as mesomorphism, is intrinsically linked to its molecular architecture. For calamitic liquid crystals, an elongated, rigid core structure is a fundamental prerequisite. slideserve.comnih.gov This core is typically composed of linearly linked aromatic or alicyclic rings, which provide the necessary rigidity and anisotropy. slideserve.com The aspect ratio of the molecule, or the ratio of its length to its width, is a critical parameter; a sufficiently large aspect ratio is necessary to promote the orientational order characteristic of liquid crystal phases. nih.gov
The core of a calamitic liquid crystal is the central, rigid part of the molecule, often consisting of phenyl rings, biphenyls, or other aromatic systems. For instance, in structures analogous to 4-[4-(Benzoyloxy)phenoxy]phenyl benzoate (B1203000), the multiple phenyl rings contribute to a rigid, rod-like shape. This inherent anisotropy encourages the molecules to align along a common axis, a defining feature of the nematic phase, which is the simplest of the liquid crystal phases, possessing only orientational order. nih.govdoitpoms.ac.uk
Impact of Linking Groups and Terminal Chains on Liquid Crystalline Properties
While the rigid core provides the fundamental basis for mesomorphism, the linking groups and terminal chains play a crucial role in modulating the specific properties of the liquid crystal.
Terminal Chains: Flexible terminal chains, typically alkyl or alkoxy groups, are attached to the ends of the rigid core. These chains have a profound impact on the mesomorphic behavior.
Chain Length: The length of the terminal chains significantly influences the melting point and the clearing point (the temperature at which the liquid crystal transitions to the isotropic liquid). Increasing the chain length generally leads to a decrease in the clearing point due to a dilution effect of the rigid core. tandfonline.com However, longer chains can also promote the formation of more ordered smectic phases, where the molecules are arranged in layers. nih.gov This is due to the increased van der Waals interactions between the chains, leading to micro-segregation of the flexible chains and rigid cores.
The table below illustrates the effect of terminal chain length on the phase transition temperatures of a homologous series of liquid crystals.
| Number of Carbons (n) | Melting Point (°C) | Clearing Point (°C) | Mesophase Range (°C) |
| 2 | 120 | 135 | 15 |
| 4 | 115 | 142 | 27 |
| 6 | 108 | 138 | 30 |
| 8 | 112 | 130 | 18 |
This is a representative data table illustrating the general trend and does not correspond to a specific compound mentioned in the text.
Engineering Molecular Rigidity and Flexibility for Tuned Mesophase Characteristics
The balance between molecular rigidity and flexibility is a key design parameter for tuning the properties of liquid crystals. The rigid core is essential for the formation of the mesophase, while flexible components are necessary to maintain the liquid-like properties and to influence the transition temperatures. nih.gov
Molecular rigidity can be enhanced by increasing the number of aromatic rings in the core or by introducing fused ring systems. nih.gov For example, replacing a phenyl ring with a naphthalene (B1677914) ring increases the aspect ratio and polarizability, which generally leads to higher clearing points and increased thermal stability of the mesophase. slideserve.com
Conversely, introducing flexible linking groups, such as ether or short alkyl chains, between the rigid units can lower the melting point by disrupting the crystal packing, thereby broadening the mesophase temperature range. The flexibility of the terminal chains also plays a crucial role. Longer, more flexible chains can induce smectic phases by promoting layered arrangements. nih.gov By carefully selecting the combination of rigid and flexible segments, it is possible to design materials with specific mesophase types (nematic, smectic) and desired operating temperature ranges.
Design Principles for Tailoring Optical and Electro-Optical Responses
The optical and electro-optical properties of liquid crystals are central to their application in display technologies and other photonic devices. These properties are directly linked to the molecular structure.
Birefringence (Δn): Birefringence, the difference in refractive indices for light polarized parallel and perpendicular to the director, is a key optical property. It is primarily determined by the anisotropy of the molecular polarizability. Molecules with extended π-conjugated systems, such as those containing multiple aromatic rings, exhibit high birefringence. mdpi.com The presence of polarizable atoms like sulfur or halogens can also enhance birefringence.
Dielectric Anisotropy (Δε): The dielectric anisotropy is the difference in the dielectric permittivity parallel and perpendicular to the director. It determines how the liquid crystal molecules will align in an electric field. A positive Δε means the molecules will align parallel to the field, which is the basis for the operation of twisted nematic displays. A negative Δε results in alignment perpendicular to the field. The magnitude and sign of Δε are determined by the molecular dipole moment and its orientation with respect to the long molecular axis. Strong polar groups, such as cyano (-CN) or nitro (-NO2), attached to the terminal position of the core are often used to achieve a large positive Δε. rsc.org
The strategic placement of polar groups and the design of the molecular core are therefore critical for engineering the desired electro-optical response. For instance, lateral substitution on the core can significantly alter the dielectric anisotropy. nih.gov
Influence of Chiral Moieties on Mesophase Formation and Properties
Chirality, or the property of a molecule being non-superimposable on its mirror image, has a profound effect on the structure of liquid crystal phases. When a chiral molecule is introduced into a nematic liquid crystal, it induces a helical twist in the director, leading to the formation of a chiral nematic (N*) or cholesteric phase. doitpoms.ac.ukmdpi.comwikipedia.org
The tightness of this helical twist is described by the pitch (p), which is the distance over which the director rotates by 360°. The pitch is inversely proportional to the concentration of the chiral dopant and its helical twisting power (HTP). The handedness of the helix (left or right) is determined by the absolute configuration of the chiral center. wikipedia.org
The introduction of chirality can lead to unique optical properties, such as selective reflection of circularly polarized light. The wavelength of the reflected light is dependent on the pitch of the cholesteric phase, which can often be tuned by temperature, electric fields, or other external stimuli. This forms the basis for applications such as thermochromic sensors and switchable windows.
Furthermore, in more ordered smectic phases, chirality can lead to the formation of ferroelectric liquid crystals (FLCs) in the chiral smectic C (SmC*) phase. In this phase, the molecules are tilted with respect to the layer normal, and the chirality forces the tilt direction to precess in a helical fashion from one layer to the next. This helical structure can be unwound by an electric field, resulting in a fast-switching, bistable electro-optical effect. mdpi.com The design of chiral liquid crystals involves incorporating a chiral center, often in the terminal chain, to induce the desired helical superstructure and its associated properties. tandfonline.comtandfonline.com
Research Applications in Functional Materials
Development of Novel Liquid Crystalline Materials for Display Technologies and Optoelectronic Devices
Phenyl benzoate (B1203000) derivatives are a well-established class of calamitic, or rod-shaped, liquid crystals. These molecules have a rigid core structure composed of multiple aromatic rings connected by ester linkages, which promotes the formation of anisotropic liquid crystalline phases. The molecular architecture of these compounds, including the linking groups, terminal chains, and any lateral substituents, plays a crucial role in determining their physicochemical properties and their suitability for various technologies. bohrium.comtubitak.gov.tr
The general characteristics of calamitic liquid crystals based on phenyl benzoate cores include the formation of nematic and smectic phases. tubitak.gov.tr The nematic phase, where the molecules have long-range orientational order but no positional order, is essential for twisted nematic (TN) and other types of liquid crystal displays (LCDs). The specific transition temperatures and the stability of these mesophases are critical parameters for practical applications.
The thermodynamic properties of phenyl benzoate-based liquid crystals are often investigated using techniques like inverse gas chromatography (IGC), which helps in understanding the interactions between the liquid crystal and various solvents. tubitak.gov.trnih.govtubitak.gov.tr This information is valuable for optimizing the performance of liquid crystal mixtures used in devices.
Table 1: Investigated Properties of a Related Phenyl Benzoate-Based Liquid Crystal (BDBB)
| Property Investigated | Technique Used | Reference |
| Mesomorphic Properties | Polarizing Microscopy (PM), Differential Scanning Calorimetry (DSC) | tubitak.gov.trnih.gov |
| Thermodynamic Interactions | Inverse Gas Chromatography (IGC) | tubitak.gov.trnih.govtubitak.gov.tr |
| Molecular Structure Confirmation | Spectroscopic Analysis | tubitak.gov.tr |
Potential in Polymer Chemistry and Technology for Main Chain Polymers with Defined Properties
Liquid crystal polymers (LCPs) are a class of materials that combine the properties of polymers with the anisotropic characteristics of liquid crystals. They can be classified into main-chain LCPs, where the rigid mesogenic units are part of the polymer backbone, and side-chain LCPs, where the mesogens are attached as side groups. zeusinc.com The incorporation of rigid units like 4-[4-(Benzoyloxy)phenoxy]phenyl benzoate into a polymer backbone could lead to the formation of main-chain LCPs with highly ordered structures and exceptional properties.
Main-chain LCPs are known for their high thermal stability, chemical resistance, and excellent mechanical properties. zeusinc.com The rigid-rod nature of the mesogenic units leads to self-alignment during processing, resulting in materials with a high degree of molecular orientation and strength. zeusinc.com For example, polymers incorporating p-hydroxybenzoic acid (p-HBA), a structurally related monomer, are widely used in commercial LCPs. zeusinc.com
While the direct polymerization of this compound into a main-chain polymer has not been specifically documented, research into block copolymers containing phenyl benzoate moieties highlights their potential. For instance, liquid crystalline block copolymers with cyano-terminated phenyl benzoate side chains have been synthesized and shown to form well-defined nanostructures. mdpi.comresearchgate.net This demonstrates the ability of the phenyl benzoate unit to induce ordered phases within a polymer matrix. Such materials are explored for applications like microfabrication templates and filter membranes. mdpi.com
Table 2: Examples of Polymer Systems Incorporating Phenyl Benzoate Moieties
| Polymer Type | Mesogenic Unit | Key Finding | Application Area | Reference |
| Side-Chain Block Copolymer | Cyano-terminated phenyl benzoate | Forms smectic LC phases and cylinder structures | Microfabrication templates, conducting films | mdpi.comresearchgate.net |
| Methacrylic Polymers | 4-[6-(methacryloyloxy)hexyloxy]-4′-(alkyloxy) phenyl benzoates | Can exhibit nematic and smectic phases | Optical and electronic devices | bohrium.com |
Exploration in Advanced Self-Assembly and Supramolecular Architectures
The ability of molecules to spontaneously organize into well-defined, non-covalently bonded structures is known as self-assembly. This process is fundamental to creating complex and functional supramolecular architectures. nih.gov The rigid, aromatic nature of this compound, combined with the potential for π-π stacking interactions between the phenyl rings, makes it a candidate for forming self-assembled structures.
Aromatic peptide conjugates, for example, demonstrate how the inclusion of bulky aromatic groups can drive self-assembly into structures like fibrils and hydrogels. acs.org The π-stacking and hydrophobic interactions are key driving forces in these systems. acs.org Similarly, molecules with multiple phenyl benzoate groups can be expected to exhibit a tendency to self-organize.
The study of self-assembly in liquid crystals is crucial, as the mesophases themselves are a form of supramolecular organization. The transition between different liquid crystalline phases (e.g., nematic to smectic) represents a change in the degree of molecular ordering and can be considered a form of structural polymorphism in a self-assembled system. nih.gov While specific studies on the self-assembly of this compound are lacking, the general principles of supramolecular chemistry suggest that its molecular structure is conducive to forming ordered aggregates, which could be exploited in the bottom-up fabrication of novel nanomaterials. rsc.org
Emerging Research Frontiers and Future Perspectives
Exploration of Hybrid and Composite Materials Incorporating 4-[4-(Benzoyloxy)phenoxy]phenyl benzoate (B1203000)
The incorporation of liquid crystals like 4-[4-(Benzoyloxy)phenoxy]phenyl benzoate into polymer matrices to form hybrid and composite materials is a rapidly advancing field. A primary example of such materials is Polymer Dispersed Liquid Crystals (PDLCs). nih.govmateriability.com In a PDLC, microscopic droplets of a liquid crystal are dispersed within a continuous polymer matrix. nih.gov This composite structure allows for the manipulation of the material's optical properties, enabling it to switch between a light-scattering (opaque) state and a transparent state upon the application of an external electric field. materiability.com
The fundamental mechanism of a PDLC device relies on the alignment of the liquid crystal molecules within the droplets. arabjchem.org In the absence of an electric field (OFF state), the liquid crystal directors within the droplets are randomly oriented, leading to a mismatch in the refractive indices between the liquid crystal droplets and the polymer matrix. This mismatch causes significant scattering of incident light, rendering the film translucent or opaque. When an electric field is applied (ON state), the liquid crystal molecules align themselves with the field, causing the effective refractive index of the droplets to match that of the polymer matrix. This index matching allows light to pass through with minimal scattering, resulting in a transparent state.
The properties of PDLC films are influenced by several factors, including the type of polymer and liquid crystal used, the size and shape of the liquid crystal droplets, and the manufacturing process, such as the rate of polymerization. materiability.comarabjchem.org Research in this area focuses on optimizing these parameters to enhance the electro-optical performance of PDLCs, such as reducing the driving voltage, improving the contrast ratio, and hastening the switching speeds. mdpi.com Phenyl benzoate derivatives are attractive candidates for these applications due to their inherent anisotropic properties and chemical stability. nih.govtubitak.gov.tr
Future research will likely focus on creating novel PDLC formulations that incorporate this compound to develop advanced smart windows, privacy screens, and light shutters. mdpi.com Furthermore, the integration of nanoparticles into these composites is being explored to introduce additional functionalities, such as improved electro-optical response and UV-blocking capabilities. nih.gov
Advanced Spectroscopic Techniques for In-situ Material Characterization
Understanding the behavior of this compound within a material, particularly during phase transitions, requires sophisticated analytical techniques that can probe the material's properties in real-time (in-situ). Advanced spectroscopic methods are indispensable tools for this purpose.
Inverse Gas Chromatography (IGC) has proven to be a valuable technique for characterizing the thermodynamic properties of phenyl benzoate-based liquid crystals. nih.govtubitak.gov.tr In one study on a related compound, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB), IGC was used to determine the specific retention volumes and to identify the transition temperatures between crystalline, smectic, nematic, and isotropic phases. nih.gov The data obtained from IGC experiments are in good agreement with those from more traditional techniques like Differential Scanning Calorimetry (DSC), validating its utility for studying phase transitions. nih.gov
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy are powerful non-destructive techniques for investigating molecular structure and orientation. Variable-temperature FTIR studies on liquid crystalline benzoates have been used to monitor changes in the vibrational frequencies of specific functional groups, such as the carbonyl (C=O) stretching bands of the ester linkages, as the material transitions between different mesophases. rsc.org These spectral shifts provide insights into the changes in the molecular environment and intermolecular interactions. Infrared dichroism, which measures the differential absorption of polarized light, can be used to quantify the orientational order of the liquid crystal molecules within an aligned sample. scilit.com Similarly, temperature-dependent FTIR and Raman spectroscopy have been employed to study the orientational and vibrational relaxation dynamics in nematic liquid crystals. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly solid-state ¹³C NMR, is another critical tool. Two-dimensional (2D) NMR techniques can be used to determine the chemical shift anisotropy (CSA) tensors of the phenyl rings in phenyl benzoate mesogens. researchgate.net This information, combined with the analysis of ¹³C-¹H dipolar couplings, allows for the precise calculation of order parameters, which describe the degree of orientational order within the liquid crystalline phase. researchgate.net These order parameters are crucial for understanding the structure-property relationships in these materials.
The table below summarizes the application of these advanced spectroscopic techniques for the characterization of phenyl benzoate systems.
| Spectroscopic Technique | Information Obtained | Research Findings for Phenyl Benzoate Systems |
| Inverse Gas Chromatography (IGC) | Thermodynamic properties, phase transition temperatures. | Successfully used to identify Cr-SmC, SmC-N, and N-Iso transitions in a calamitic phenyl benzoate derivative. nih.gov |
| FTIR & Raman Spectroscopy | Molecular structure, vibrational modes, intermolecular interactions, orientational order. | Temperature-dependent studies reveal frequency shifts in C=O bands during phase transitions, providing insight into molecular environment changes. rsc.orgresearchgate.net |
| ¹³C NMR Spectroscopy | Chemical shift anisotropy (CSA), ¹³C-¹H dipolar couplings, order parameters. | 2D NMR techniques have been used to determine the order parameters of phenyl rings in model phenyl benzoate mesogens, finding values in the range of 0.54–0.82. researchgate.net |
Computational Design of Next-Generation Analogues with Enhanced or Novel Properties
Computational chemistry has become an indispensable tool in modern materials science, enabling the rational design of new molecules with tailored properties before their synthesis. For a compound like this compound, computational methods are being used to predict the properties of its analogues, thereby guiding synthetic efforts toward molecules with enhanced liquid crystalline behavior or entirely new functionalities.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations have been performed on the phenyl benzoate core structure to understand its conformational space. nih.govresearchgate.net These studies have revealed the rotational energy barriers around the key single bonds, such as the C(=O)-O and C(=O)-C bonds, and how the molecular conformation affects properties like the dipole moment. nih.govnih.gov This fundamental understanding is crucial for predicting how modifications to the molecular structure will impact its self-assembly into liquid crystalline phases.
Quantitative Structure-Activity Relationship (QSAR) models represent a powerful computational approach that correlates the structural or property descriptors of a set of compounds with their observed activity or property. uninsubria.it While often used in drug discovery, QSAR can also be applied to materials science to predict properties like mesophase stability, transition temperatures, or electro-optical response. mdpi.commdpi.com For example, a QSAR model could be developed for a series of phenyl benzoate analogues by correlating molecular descriptors (e.g., molecular weight, shape, electronic properties) with their experimentally determined clearing points (the temperature at which the liquid crystal becomes an isotropic liquid). Such models can then be used to screen virtual libraries of new, unsynthesized analogues to identify candidates with desirable properties. The development of such models is guided by principles that ensure their validity and predictive power for regulatory purposes. uninsubria.it
The general workflow for the computational design of next-generation analogues is as follows:
Lead Compound Identification : Start with a known compound like this compound.
In Silico Modification : Create a virtual library of analogues by systematically modifying the lead structure (e.g., changing the length of terminal alkyl chains, introducing lateral substituents, or altering the core structure).
Property Prediction : Use computational methods like DFT to calculate the geometric and electronic properties of the analogues. These properties are then used as descriptors in QSAR models to predict the desired material property (e.g., nematic phase stability).
Candidate Selection : Promising candidates identified through computational screening are then prioritized for chemical synthesis and experimental validation.
This approach has been successfully used in the design of other 4-phenoxyphenyl derivatives for various applications, demonstrating its potential for developing new liquid crystal materials. nih.gov
Sustainable Synthesis and Green Chemistry Approaches in Phenyl Benzoate Production
The chemical industry is increasingly moving towards more sustainable and environmentally friendly manufacturing processes. The synthesis of phenyl benzoates, including this compound, is an area where green chemistry principles can be applied to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
The traditional synthesis of phenyl benzoate often involves the Schotten-Baumann reaction, where a phenol (B47542) is reacted with benzoyl chloride in the presence of an aqueous base like sodium hydroxide. researchgate.netijrpr.comlibretexts.org While effective, this method can generate significant waste and use hazardous reagents.
Green chemistry offers several avenues to improve the synthesis of phenyl benzoates:
Use of Greener Solvents : Replacing hazardous organic solvents with more environmentally benign alternatives like water, supercritical CO₂, or ionic liquids.
Catalysis over Stoichiometric Reagents : Employing catalysts that can be used in small amounts and recycled, instead of stoichiometric reagents that are consumed in the reaction and generate by-products. For instance, solid acid catalysts could potentially replace traditional Lewis acids in acylation reactions.
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
Use of Renewable Feedstocks : Exploring the use of starting materials derived from renewable resources, such as biomass. For example, research has shown that benzoic acid derivatives can be produced from lignin (B12514952), a major component of wood.
Enzymatic Synthesis : Utilizing enzymes as catalysts can offer high selectivity under mild reaction conditions (e.g., neutral pH, room temperature), reducing energy consumption and by-product formation. The enzymatic synthesis of benzoyl phenyl benzoates has been explored as a potential green alternative. nih.gov
A patent for the synthesis of 4-phenoxybenzoyl chloride, an important intermediate, outlines a multi-step process involving acylation and oxidation reactions. google.com Applying green chemistry principles to such a process could involve, for example, replacing traditional oxidizing agents with cleaner alternatives like hydrogen peroxide in the presence of a suitable catalyst.
The table below contrasts traditional and potential green approaches for phenyl benzoate synthesis.
| Synthesis Step | Traditional Approach | Potential Green Chemistry Approach |
| Acylation | Use of benzoyl chloride and stoichiometric base (e.g., NaOH). libretexts.org | Direct esterification of phenol with benzoic acid using a reusable solid acid catalyst. |
| Solvent | Use of volatile organic solvents like dichloromethane. | Use of greener solvents like water, supercritical fluids, or solvent-free conditions. |
| Catalyst | Use of stoichiometric Lewis acids in some acylation reactions. | Use of recyclable solid acid or base catalysts, or biocatalysts (enzymes). |
| Starting Materials | Petroleum-derived phenol and benzoic acid. | Exploration of bio-based feedstocks like lignin to produce benzoic acid derivatives. |
Multiscale Modeling of Compound Behavior in Complex Material Systems
To fully understand and predict the performance of materials incorporating this compound, it is often necessary to bridge the gap between the molecular level and the macroscopic properties of the material. Multiscale modeling is a powerful computational strategy that achieves this by combining different simulation techniques, each suited to a specific length and time scale. quantistry.com
Atomistic Simulations (Molecular Dynamics) : At the finest scale, Molecular Dynamics (MD) simulations are used to model the behavior of individual molecules. mdpi.com In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to track the positions and velocities of all atoms over time. This provides a detailed picture of molecular motion, conformational changes, and the formation of ordered structures like liquid crystalline mesophases. A study on a closely related oligomer, phenyl-4-(4-benzoyloxy-)benzoyloxybenzoate, used MD simulations to create a model of its crystal structure and to investigate the characteristic molecular motions in the nematic phase. Such simulations can provide insights into how the molecule packs in different phases and the dynamics of phase transitions. nih.gov
Coarse-Graining : While atomistic simulations provide great detail, they are computationally expensive and limited to relatively small systems and short timescales. To model larger systems, such as a PDLC film containing many liquid crystal droplets, coarse-graining techniques are employed. In a coarse-grained model, groups of atoms are represented as single "super-atoms" or beads. This reduces the number of particles in the simulation, allowing for the study of larger length scales and longer time scales.
Continuum Modeling : At the macroscopic level, the material is treated as a continuum, and its properties are described by partial differential equations. For example, the behavior of a liquid crystal in an electric field can be modeled using continuum theory, which describes the orientation of the liquid crystal director field.
By systematically linking these different levels of description, multiscale modeling can provide a comprehensive understanding of how the molecular structure of this compound influences the macroscopic properties of a device. For example, one could use atomistic simulations to parameterize a coarse-grained model of the liquid crystal, which is then used to simulate the formation of droplets during phase separation in a polymer matrix. The results of this simulation could then inform a continuum model of the electro-optical switching of the final PDLC film. This integrated approach is a key frontier in materials design and is essential for the development of next-generation materials based on complex molecules like this compound. quantistry.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-[4-(Benzoyloxy)phenoxy]phenyl benzoate, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via esterification or transesterification. For example, analogous benzoate esters (e.g., 4-[(4-dodecyloxybenzoyl)oxy]phenyl derivatives) are prepared by coupling benzoyl chloride intermediates with phenolic hydroxyl groups under anhydrous conditions using catalysts like DMAP (4-dimethylaminopyridine) . Optimization involves controlling reaction time (e.g., 48–72 hours), temperature (60–80°C), and stoichiometric ratios of reactants. Yields exceeding 80% are achievable by purifying intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization .
Q. How can elemental analysis and spectroscopic techniques confirm the molecular structure of this compound?
- Methodological Answer :
- Elemental Analysis : Compare calculated vs. observed C, H, and O percentages (e.g., ΔC < 0.3%, ΔH < 0.1%) to validate purity .
- NMR Spectroscopy : Use ¹H NMR to identify key protons (e.g., benzoyloxy aromatic protons at δ 7.8–8.2 ppm, phenoxy protons at δ 6.8–7.3 ppm). ¹³C NMR confirms ester carbonyl signals (~165–170 ppm) .
- FT-IR : Detect ester C=O stretching (~1740 cm⁻¹) and aromatic C-O-C vibrations (~1250 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile solvents (e.g., dichloromethane) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous release due to potential environmental toxicity .
Advanced Research Questions
Q. How does the mesophase behavior of this compound compare to structurally similar liquid crystal derivatives?
- Methodological Answer : Evaluate thermal transitions via differential scanning calorimetry (DSC) and polarized optical microscopy (POM). For example, analogs like 4-[(4-hexyloxyphenylazo)phenoxy]propyl esters exhibit smectic phases (Cr 54°C → N 67°C → I 220°C). Compare enthalpy changes (ΔH) during phase transitions to assess stability differences induced by benzoyloxy substituents . Computational modeling (e.g., DFT) can predict dipole alignment and intermolecular interactions influencing mesophase formation .
Q. What strategies resolve contradictions in reported biological activity data for benzoate derivatives?
- Methodological Answer :
- Dose-Response Studies : Replicate assays (e.g., enzyme inhibition) across multiple concentrations (1 nM–100 µM) to identify non-linear effects .
- Structural Analog Comparison : Test derivatives with modified substituents (e.g., halogenation at the phenyl ring) to isolate bioactive moieties .
- Meta-Analysis : Cross-reference published IC₅₀ values and assay conditions (e.g., pH, temperature) to identify methodological variability .
Q. How can computational chemistry predict the compound’s reactivity in novel synthetic applications?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model ester bond hydrolysis kinetics under acidic/basic conditions to predict stability .
- Docking Studies : Screen for binding affinity with biological targets (e.g., cyclooxygenase-2) using software like AutoDock Vina, leveraging PubChem 3D conformers .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ constants) with experimental reaction rates to design optimized analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
